molecular formula C24H18ClF3N4O B395499 1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE

1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B395499
M. Wt: 470.9g/mol
InChI Key: JAEDSJQTODTATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a chlorophenyl group, and a trifluoromethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents may exhibit different properties and applications.

    Chlorophenyl and Trifluoromethyl Compounds: Compounds containing these functional groups may share some chemical reactivity but differ in their overall properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H18ClF3N4O

Molecular Weight

470.9g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C24H18ClF3N4O/c1-14-21(23(33)31-12-4-6-16-5-2-3-7-19(16)31)22-29-18(15-8-10-17(25)11-9-15)13-20(24(26,27)28)32(22)30-14/h2-3,5,7-11,13H,4,6,12H2,1H3

InChI Key

JAEDSJQTODTATO-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC(=NC2=C1C(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(F)(F)F

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.